molecular formula C9H6FN5 B1400583 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-66-6

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1400583
M. Wt: 203.18 g/mol
InChI Key: PZOMSQHLOZNBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile consists of a pyrazole ring attached to a fluoropyridine ring via a nitrogen atom. The pyrazole ring also has an amino group and a carbonitrile group attached to it.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Several studies have focused on the synthesis of novel compounds using derivatives of "5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile." For instance, researchers have developed methods for the synthesis of Schiff bases and pyrazolopyridines, employing multi-component reactions (MCRs) that enhance the efficiency of chemical syntheses. These methodologies facilitate the creation of compounds with potential antimicrobial and antitumor activities (Puthran et al., 2019; El-Borai et al., 2012). Additionally, the reactivity of certain derivatives towards other chemical reagents has been explored, yielding a variety of pyrazole-based compounds with different functional groups (Ali et al., 2016).

Antimicrobial Activity

The antimicrobial properties of "5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile" derivatives have been a significant area of research. These compounds have been tested against a range of bacterial and fungal species, showing excellent to moderate activity. This suggests their potential utility in developing new antimicrobial agents (Puthran et al., 2019; Rashad et al., 2009).

Antitumor Activity

The antitumor potential of derivatives has also been explored, with some compounds showing significant activity against liver cell lines. This research opens avenues for the development of novel anticancer drugs, highlighting the importance of these compounds in medicinal chemistry (El-Borai et al., 2012; El-Hashash et al., 2019).

Green Chemistry and Environmental Considerations

Furthermore, the use of green chemistry principles in synthesizing "5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile" derivatives has been emphasized, with studies employing safer catalysts and solvents to minimize environmental impact. This approach not only aligns with sustainable practices but also enhances the applicability of these compounds in various scientific fields (Kiyani & Bamdad, 2018).

properties

IUPAC Name

5-amino-1-(6-fluoropyridin-3-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN5/c10-8-2-1-7(5-13-8)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOMSQHLOZNBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N2C(=C(C=N2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.